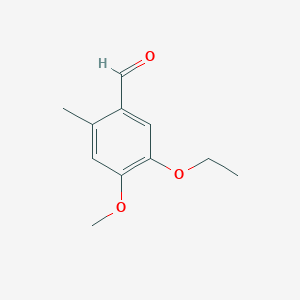
5-Ethoxy-4-methoxy-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-4-methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of benzaldehyde, characterized by the presence of ethoxy, methoxy, and methyl substituents on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde typically involves the electrophilic aromatic substitution of benzaldehyde derivatives. One common method is the Friedel-Crafts acylation, where benzaldehyde is reacted with ethyl and methyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve maintaining a low temperature to control the reactivity and selectivity of the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-4-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: Cl2, Br2, HNO3/H2SO4
Major Products Formed
Oxidation: 5-Ethoxy-4-methoxy-2-methyl-benzoic acid
Reduction: 5-Ethoxy-4-methoxy-2-methyl-benzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Ethoxy-4-methoxy-2-methylbenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with different substitution pattern, leading to distinct chemical properties and reactivity.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavor compound with a hydroxyl group instead of an ethoxy group, resulting in different applications and biological activities.
2-Hydroxy-5-methoxybenzaldehyde: Another benzaldehyde derivative with hydroxyl and methoxy groups, used in different chemical and biological contexts.
Propiedades
IUPAC Name |
5-ethoxy-4-methoxy-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11-6-9(7-12)8(2)5-10(11)13-3/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUSALADQYHRFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390258 |
Source


|
| Record name | 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104736-35-8 |
Source


|
| Record name | 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
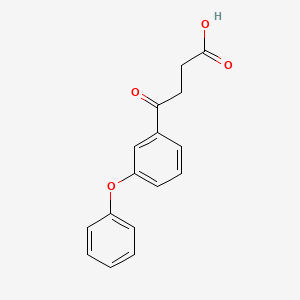

![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)
![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)
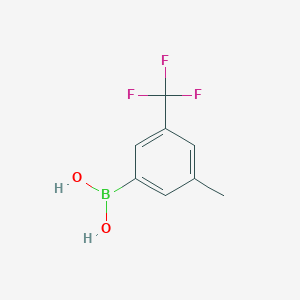
![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)
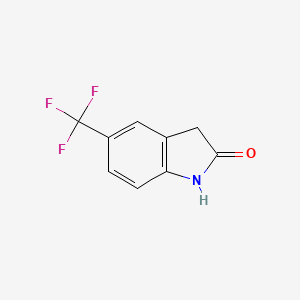
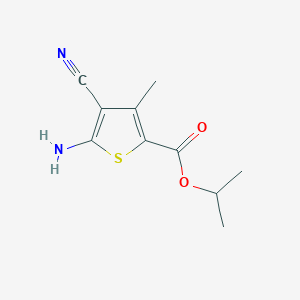
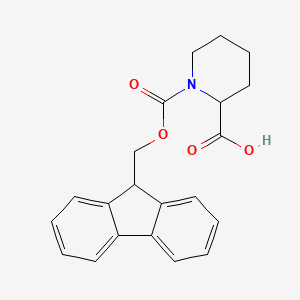
![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)
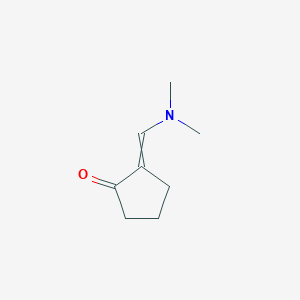
![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)
